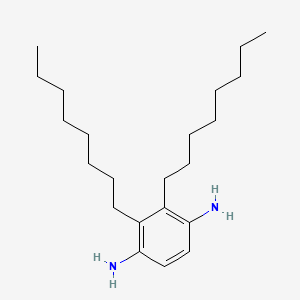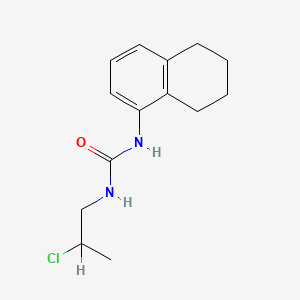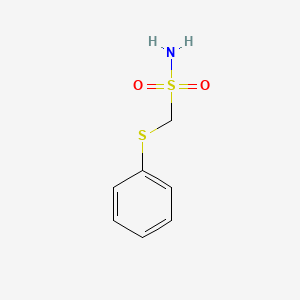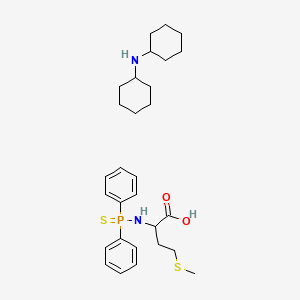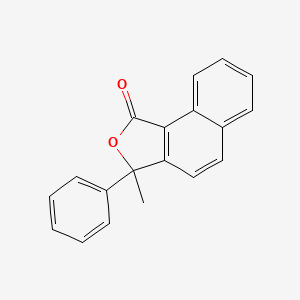
Bombolitin Iii
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bombolitin III is a peptide derived from the venom of the bumblebee species Megabombus pennsylvanicusThese peptides are amphiphilic, meaning they have both hydrophilic and hydrophobic properties, which allows them to interact with lipid membranes effectively .
Métodos De Preparación
Bombolitin III can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained
Análisis De Reacciones Químicas
Bombolitin III primarily interacts with lipid membranes rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its amphiphilic nature allows it to insert into lipid bilayers, causing membrane disruption. This interaction can be studied using various techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . The major product of these interactions is the formation of membrane pores, leading to cell lysis.
Aplicaciones Científicas De Investigación
Bombolitin III has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study peptide-membrane interactions and the mechanisms of antimicrobial peptides. In biology, this compound is used to investigate the structural diversity and specificity of antimicrobial peptides across different species . Additionally, this compound can be used to study the activation of phospholipase A2, an enzyme involved in lipid metabolism .
Mecanismo De Acción
The mechanism of action of bombolitin III involves its interaction with lipid membranes. Upon binding to the membrane, this compound adopts an alpha-helical conformation, which allows it to insert into the lipid bilayer. This insertion disrupts the membrane structure, leading to the formation of pores and subsequent cell lysis . The molecular targets of this compound are primarily the lipid components of the membrane, and its activity is influenced by the lipid composition and the peptide’s secondary structure .
Comparación Con Compuestos Similares
Bombolitin III is similar to other antimicrobial peptides such as melittin, which is derived from honeybee venom. Both peptides share the ability to disrupt lipid membranes and cause cell lysis. this compound is unique in its specific amino acid sequence and its interaction with different lipid compositions . Other similar compounds include bombolitin I, II, IV, and V, which are also derived from bumblebee venom and share structural and functional similarities with this compound .
Propiedades
Número CAS |
95732-42-6 |
|---|---|
Fórmula molecular |
C87H157N23O19S |
Peso molecular |
1861.4 g/mol |
Nombre IUPAC |
4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C87H157N23O19S/c1-20-50(14)67(91)84(126)100-58(31-25-28-35-90)79(121)109-70(51(15)21-2)86(128)101-59(32-36-130-19)77(119)104-64(41-66(112)113)83(125)110-71(52(16)22-3)87(129)106-62(39-47(8)9)81(123)96-53(17)73(115)99-57(30-24-27-34-89)76(118)103-60(37-45(4)5)75(117)94-43-65(111)98-56(29-23-26-33-88)78(120)108-69(49(12)13)85(127)105-61(38-46(6)7)80(122)97-54(18)74(116)102-63(40-55-42-93-44-95-55)82(124)107-68(48(10)11)72(92)114/h42,44-54,56-64,67-71H,20-41,43,88-91H2,1-19H3,(H2,92,114)(H,93,95)(H,94,117)(H,96,123)(H,97,122)(H,98,111)(H,99,115)(H,100,126)(H,101,128)(H,102,116)(H,103,118)(H,104,119)(H,105,127)(H,106,129)(H,107,124)(H,108,120)(H,109,121)(H,110,125)(H,112,113) |
Clave InChI |
GAUXPYFZYSOITP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


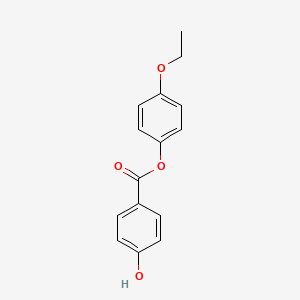
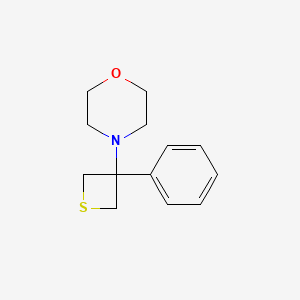
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
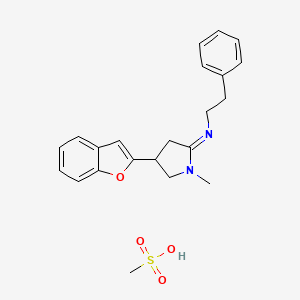
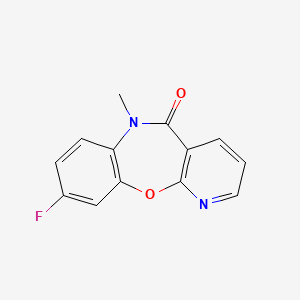
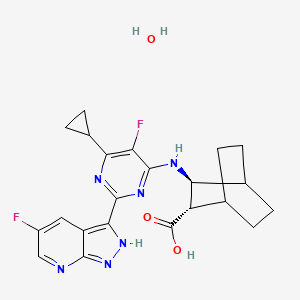
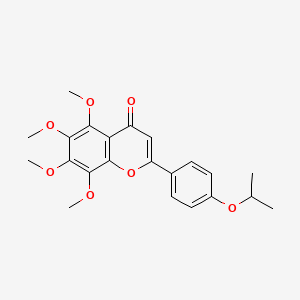
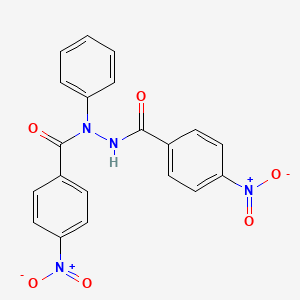
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
